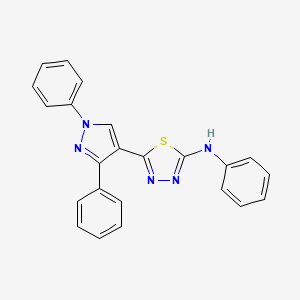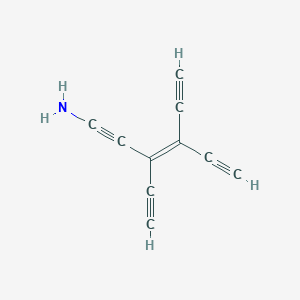![molecular formula C19H25FN2 B14232143 N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine CAS No. 627521-30-6](/img/structure/B14232143.png)
N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both fluorophenyl and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 2-fluorophenylacetic acid with ethylenediamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 3-phenylpropylamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: A precursor in the synthesis of N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine.
3-Phenylpropylamine: Another precursor used in the synthesis of the compound.
N-ethyl-N’-[2-(ethylamino)ethyl]ethane-1,2-diamine: A structurally similar compound with different functional groups.
Uniqueness
N’-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of fluorophenyl and phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
CAS No. |
627521-30-6 |
|---|---|
Molecular Formula |
C19H25FN2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H25FN2/c20-19-11-5-4-10-18(19)12-14-22-16-15-21-13-6-9-17-7-2-1-3-8-17/h1-5,7-8,10-11,21-22H,6,9,12-16H2 |
InChI Key |
JJPIZWPWZWWMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNCCNCCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
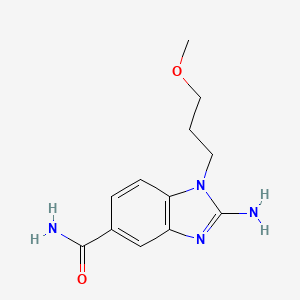
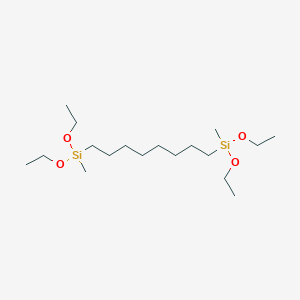

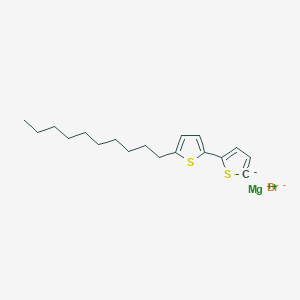
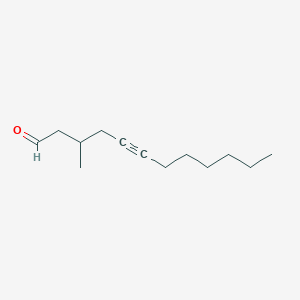
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
